![molecular formula C7H5N3O4S B1473800 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 37162-50-8](/img/structure/B1473800.png)
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Overview
Description
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic organic compound . It belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides, which are known for their various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates . In a specific study, the nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide was reduced, and the resulting 2-aminobenzenesulfonamides were reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .Molecular Structure Analysis
The molecular formula of 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is C7H5N3O4S . The structure of the compound includes a benzothiadiazine-1,1-dioxide ring, which can have various functional groups attached to it. These functional groups, such as a halo group at the 7 and 8 positions of the ring, are responsible for the activity of the compound .Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring system can give rise to benzo derivatives . In a specific study, the 3-methyl group was brominated, and the nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provided the respective iodide derivatives .Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, which includes 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has been reported to have antimicrobial properties .
Antiviral Activity
This compound also shows potential in antiviral applications .
Antihypertensive Properties
The compound has been studied for its antihypertensive properties, making it a potential candidate for the treatment of high blood pressure .
Antidiabetic Activity
Research has indicated that 1,2,4-benzothiadiazine-1,1-dioxide, including 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, may have antidiabetic properties .
Anticancer Properties
The compound has been studied for its potential anticancer properties .
KATP Channel Activators
A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, including 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue .
AMPA Receptor Modulators
The compound has been reported to have properties as an AMPA receptor modulator .
Catalyst in Organic Synthesis
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a related compound, has been successfully applied as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives . This suggests that 7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could potentially be used in similar applications.
Mechanism of Action
properties
IUPAC Name |
7-nitro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S/c11-10(12)5-1-2-6-7(3-5)15(13,14)9-4-8-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGQNQVXNSZYGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])S(=O)(=O)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743592 | |
Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |
CAS RN |
37162-50-8 | |
Record name | 7-Nitro-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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